molecular formula C13H19N B15227328 (S)-2-(4-Isopropylphenyl)pyrrolidine

(S)-2-(4-Isopropylphenyl)pyrrolidine

Cat. No.: B15227328
M. Wt: 189.30 g/mol
InChI Key: ZYXHXFDDXNHWHZ-ZDUSSCGKSA-N
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Description

(S)-2-(4-Isopropylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Isopropylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and (S)-proline.

    Formation of Schiff Base: The 4-isopropylbenzaldehyde is reacted with (S)-proline to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Isopropylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the pyrrolidine ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(4-Isopropylphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(4-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the isopropylphenyl group contribute to the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Isopropylphenyl)pyrrolidine: The enantiomer of (S)-2-(4-Isopropylphenyl)pyrrolidine, which may have different biological activities.

    2-(4-Methylphenyl)pyrrolidine: A similar compound with a methyl group instead of an isopropyl group.

    2-(4-Ethylphenyl)pyrrolidine: A compound with an ethyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2S)-2-(4-propan-2-ylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13/h5-8,10,13-14H,3-4,9H2,1-2H3/t13-/m0/s1

InChI Key

ZYXHXFDDXNHWHZ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H]2CCCN2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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